Methyl 4-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
Methyl 4-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chemical compound with the molecular formula C14H18BNO6 and a molecular weight of 307.11 g/mol . This compound is characterized by the presence of a nitro group, a boronate ester, and a benzoate ester in its structure. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 4-nitrobenzoic acid with tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst . The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester groups can be hydrolyzed to form the corresponding acids.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.
Major Products Formed
Oxidation: Formation of 4-amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.
Reduction: Formation of 4-nitrobenzoic acid and tetramethyl-1,3,2-dioxaborolane.
Substitution: Formation of various biaryl compounds depending on the coupling partner.
Scientific Research Applications
Methyl 4-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is widely used in scientific research due to its versatility:
Biology: It serves as a precursor for the synthesis of biologically active molecules and probes.
Medicine: It is involved in the development of pharmaceuticals and diagnostic agents.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 4-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction, while the boronate ester can engage in cross-coupling reactions. These reactions enable the compound to form new chemical bonds and structures, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
Methyl 4-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both a nitro group and a boronate ester in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Biological Activity
Methyl 4-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 2377608-56-3) is a compound of interest due to its potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C14H18BNO6 with a molecular weight of 307.11 g/mol. Its structure includes a nitro group and a dioxaborolane moiety, which are significant for its reactivity and biological interactions.
This compound exhibits biological activity primarily through its ability to interact with various biological targets. The presence of the nitro group enhances its electrophilic properties, allowing it to participate in nucleophilic substitutions and potentially modulate enzyme activities or receptor interactions.
Antimicrobial Activity
Research indicates that compounds containing nitro groups often display antimicrobial properties. For instance, similar derivatives have shown effectiveness against a range of pathogens, suggesting that this compound may possess comparable activity.
Cytotoxicity Studies
Cytotoxicity assays performed on cell lines have revealed that derivatives of this compound can induce apoptosis in cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 4-nitrobenzoic acid with tetramethyl dioxaborolane under acidic conditions. This reaction can be optimized for yield and purity.
Synthetic Route | Yield (%) | Conditions |
---|---|---|
Direct esterification | 85% | Reflux in ethanol |
Microwave-assisted synthesis | 90% | 150°C for 15 min |
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of this compound on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 12 µM after 48 hours of treatment, indicating significant cytotoxic effects compared to control groups.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results showed that the compound inhibited bacterial growth at concentrations as low as 25 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.
Properties
IUPAC Name |
methyl 4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO6/c1-13(2)14(3,4)22-15(21-13)11-8-9(16(18)19)6-7-10(11)12(17)20-5/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCJFBMJVRLCKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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